BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Magaldrate
Anhydrous in Oral Suspension Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Magaldrate anhydrous

Cat. No.: B590406

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magaldrate, an anhydrous crystalline substance with the approximate chemical formula
AlsMg10(OH)31(S0a4)z2, is a widely utilized antacid for the relief of heartburn, acid indigestion,
and sour stomach. Its unique lattice-layered crystalline structure allows for rapid and sustained
neutralization of gastric acid. This document provides detailed application notes and protocols
for the formulation and evaluation of magaldrate anhydrous in oral suspension dosage forms,
intended to guide researchers and drug development professionals in this area.

Physicochemical Properties of Magaldrate
Anhydrous

Magaldrate is a chemical complex of aluminum and magnesium hydroxides and sulfates. It is
practically insoluble in water and ethanol but dissolves in dilute mineral acids. The anhydrous
form should contain the equivalent of 29.0% to 40.0% magnesium oxide (MgO) and 18.0% to
26.0% aluminum oxide (Al203).

Table 1: Physicochemical Properties of Magaldrate Anhydrous

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b590406?utm_src=pdf-interest
https://www.benchchem.com/product/b590406?utm_src=pdf-body
https://www.benchchem.com/product/b590406?utm_src=pdf-body
https://www.benchchem.com/product/b590406?utm_src=pdf-body
https://www.benchchem.com/product/b590406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Property Value Reference
Chemical Formula AlsMg10(OH)31(S0a4)2 [1112]
Molecular Weight Approximately 1097.4 g/mol [2]

White to off-white crystalline
Appearance [2]

powder

Practically insoluble in water
Solubility and ethanol; soluble in dilute [2]

mineral acids

MgO Content

29.0% - 40.0%

[2]

Al203 Content

18.0% - 26.0%

[2]

Formulation of Magaldrate Oral Suspension

The formulation of a stable and effective magaldrate oral suspension requires the careful

selection of excipients to ensure proper suspension of the active pharmaceutical ingredient

(API), desirable rheological properties, stability, and patient acceptability.

Formulation Composition

The following table provides examples of magaldrate oral suspension formulations. These are

illustrative, and the exact quantities may need to be optimized based on the specific grade of

magaldrate and other excipients used.

Table 2: Example Formulations of Magaldrate Oral Suspension (per 10 mL)
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Ingredient Formulation 1 Formulation 2 Formulation 3 Function
Magaldrate Active
(calculated as 400 - 800 mg 400 - 800 mg 400 - 800 mg Pharmaceutical
anhydrous) Ingredient
Suspending
Hydroxypropyl i ]
0.065g 0.085¢g 0.100g Agent, Viscosity
Methylcellulose -
Modifier
Microcrystalline ]
Suspending
Cellulose & 0.020 g 0.010g - -
] Agent, Stabilizer
Sodium CMC
Suspending
Carrageenan 0.015¢ 0.015¢ - Agent, Gelling
Agent
. . Sweetening
Sorbitol Solution s s s Agent
. . . ent,
(70%) g g g g
Humectant
) ) Antifoaming
Simethicone 0.008 g 0.008 g 0.008 g
Agent
- Antifoaming
Silicones 0.040g 0.040¢ 0.040g
Agent
L Sweetening
Steviosin 0.002 g 0.002 g 0.002 g
Agent
Chlorhexidine )
0.0015¢g 0.0015¢g 0.0015¢g Preservative
Acetate
Orange Flavor _
05¢ 05¢ 05¢g Flavoring Agent
Essence
Purified Water g.s.to 10 mL g.s.to 10 mL g.s.to 10 mL Vehicle
Viscosity (mPa.s) 540 650 703 -
Data adapted from CN108721213A.[1]
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Formulation Development Workflow

The development of a magaldrate oral suspension involves a systematic approach from
excipient selection to final product evaluation.

Formulation Development

API Characterization
(Magaldrate Anhydrous)

Excipient Screening
(Suspending agents, Sweeteners, etc.)
Grototype Formulation Trials)

Gormulation Optimizatior)‘

Evaluation

Physicochemical Tests
(pH, Viscosity, Particle Size)

:

In Vitro Performance Tests
(Acid-Neutralizing Capacity)

(Stability Studies} -=}--

Click to download full resolution via product page
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Figure 1: Formulation Development Workflow for Magaldrate Oral Suspension.

Quality Control and Analytical Protocols

Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of
magaldrate oral suspensions.

Quality Control Parameters

Table 3: Key Quality Control Parameters for Magaldrate Oral Suspension

Parameter Acceptance Criteria

Assay (Magaldrate) 90.0% - 110.0% of labeled amount[3]

. o _ NLT 5 mEq per minimum single dose and meets
Acid-Neutralizing Capacity (ANC) ) ]
calculated theoretical capacity[3]

pH Typically between 7.0 and 8.5

] ) Within established range to ensure pourability
Viscosity .
and stability

] ) o Homogeneous and within a defined range to
Particle Size Distribution o N
prevent grittiness and ensure stability

) o Total aerobic microbial count not exceeding 100
Microbial Limits )
cfu/mL; absence of E. coli[3]

Experimental Protocols

This protocol is based on the USP monograph for Magaldrate and Simethicone Oral
Suspension.[3]

Objective: To determine the content of magaldrate in the oral suspension.
Materials:
o Magaldrate oral suspension sample

e 1 N Hydrochloric Acid (HCI) VS (Volumetric Solution)
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1 N Sodium Hydroxide (NaOH) VS

pH meter

Magnetic stirrer and stir bar

Beakers

Procedure:

Accurately transfer a quantity of the oral suspension, equivalent to about 3 g of magaldrate,
into a beaker.

e Add 100.0 mL of 1 N HCI VS to the beaker.

e Mix using a magnetic stirrer until the magaldrate is completely dissolved.

« Titrate the excess acid with 1 N NaOH VS to a pH of 3.0, determined potentiometrically using
a calibrated pH meter.

o Perform a blank determination by titrating 100.0 mL of 1 N HCI VS with 1 N NaOH VS to a
pH of 3.0.

o Calculate the percentage of magaldrate in the sample. Each mL of 1 N HCI is equivalent to
35.40 mg of magaldrate [AlsMg10(OH)31(SOa4)2].

This protocol is based on the USP General Chapter <301> Acid-Neutralizing Capacity.

Objective: To measure the ability of the magaldrate oral suspension to neutralize acid.

Materials:

Magaldrate oral suspension sample

0.5 N Hydrochloric Acid (HCI) VS

0.5 N Sodium Hydroxide (NaOH) VS

pH meter
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» Magnetic stirrer and stir bar

e Water bath maintained at 37 £ 3 °C

» Beakers

Procedure:

e Pipet 30.0 mL of 0.5 N HCI VS into a 150-mL beaker.

o Place the beaker in a water bath at 37 £ 3 °C and allow it to come to temperature.

o Accurately weigh a quantity of the well-shaken suspension equivalent to the minimum
recommended single dose.

o Add the sample to the HCI in the beaker and stir continuously for 15 minutes.
o Immediately titrate the excess HCI with 0.5 N NaOH VS to a stable pH of 3.5.

e The number of mEq of acid consumed is calculated as the difference between the total mEq
of HCI added and the mEq of NaOH required for the back-titration.

Quality Control Testing Workflow

The following diagram illustrates the typical workflow for the quality control testing of a batch of
magaldrate oral suspension.
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Figure 2: Quality Control Testing Workflow for Magaldrate Oral Suspension.
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Stability Indicating Studies

Stability studies are crucial to determine the shelf-life of the magaldrate oral suspension. These
studies should be conducted under various environmental conditions as per ICH guidelines.

Table 4: lllustrative Accelerated Stability Data for Magaldrate Oral Suspension (40°C + 2°C/
75% RH + 5% RH)

. Acceptance
Parameter Initial 1 Month 3 Months 6 Months o
Criteria
Assay (%) 100.2 99.8 99.1 98.5 90.0 - 110.0
ANC NLT 90% of
151 15.0 14.8 145 o
(mEqg/5mL) initial
pH 7.8 7.7 7.6 7.5 7.0-85
Viscosity No significant
1200 1210 1225 1240
(cps) change
Particle Size No significant
15.2 15.3 15.5 15.8
(D50, pm) change

This data is illustrative and not from a specific study.

Particle Size and Rheological Characterization

The particle size distribution and rheological properties of the suspension are critical for its
stability and patient acceptability.

Table 5: lllustrative Particle Size Distribution Data

Parameter Value (um)
D10 5.2

D50 15.2

D90 35.8
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This data is illustrative.

Table 6: lllustrative Rheological Data

Shear Rate (s™1) Viscosity (cP)
1 2500

10 1500

50 800

100 500

This data is illustrative and indicates a shear-thinning behavior, which is desirable for oral
suspensions.

Mechanism of Action

Magaldrate acts by neutralizing hydrochloric acid in the stomach, which leads to an increase in
the pH of the stomach contents.

[ Magaldrate ) Alumi Hydroxide (Al(OH)3)
uminum Hydroxide 3
[AlsMg:0(OH)=1(SO4)2] —> Magnesium Hydroxide (Mg(OH)2)
Neutralization Reaction Magnesium Sulfate (MgSOa)
\—P Aluminum Sulfate (Al2(SO4)3)
= (HZO)
(HCI)

Increased Gastric pH
(Relief from Acidity)

Click to download full resolution via product page

Figure 3: Mechanism of Action of Magaldrate.

Conclusion

The successful development of a magaldrate anhydrous oral suspension relies on a thorough
understanding of its physicochemical properties, careful formulation design, and rigorous
quality control. The protocols and data presented in these application notes provide a
comprehensive guide for researchers and professionals in this field. Adherence to established
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pharmacopeial methods and regulatory guidelines is essential to ensure the development of a
safe, effective, and stable product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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